9H-Phenanthro[2,3-d][1,3]dioxole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Phenanthro[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenanthrene derivatives with reagents that facilitate the formation of the dioxole ring. For instance, the cyclization can be achieved using reagents such as acetic anhydride and sulfuric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 9H-Phenanthro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9H-Phenanthro[2,3-d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
- Phenanthro[3,4-d][1,3]dioxole
- Phenanthro[9,10-d][1,3]dioxole
- Benzo[d][1,3]dioxole
Comparison: 9H-Phenanthro[2,3-d][1,3]dioxole is unique due to its specific ring fusion pattern and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
224-09-9 |
---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
naphtho[2,1-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-14-15(8-13(11)12)17-9-16-14/h1-8H,9H2 |
InChI Key |
GYZRLJRGRZCJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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